Diethyl 2-ethyl-2-isobutylmalonate
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Overview
Description
Diethyl sec-butylethylmalonate is an organic compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol It is a diester of malonic acid, where the malonic acid is substituted with sec-butyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl sec-butylethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride in N,N-dimethylformamide . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide.
Industrial Production Methods: While specific industrial production methods for diethyl sec-butylethylmalonate are not widely documented, the general approach involves large-scale alkylation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl sec-butylethylmalonate can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium hydride in N,N-dimethylformamide, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst or under reflux conditions.
Major Products:
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl sec-butylethylmalonate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: Diethyl sec-butylethylmalonate is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl sec-butylethylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which stabilize the enolate ion through resonance.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the sec-butyl and ethyl substitutions.
Diethyl ethylmalonate: Similar to diethyl sec-butylethylmalonate but lacks the sec-butyl group.
Diethyl allylisobutylmalonate: Another substituted malonate with different alkyl groups.
Uniqueness: Diethyl sec-butylethylmalonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other malonates. The presence of both sec-butyl and ethyl groups allows for selective reactions and the formation of complex molecules that are not easily accessible through other malonates .
Properties
Molecular Formula |
C13H24O4 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |
InChI Key |
CXSIESQPWSWLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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